molecular formula C8H7N3O2 B056510 methyl 2H-benzotriazole-4-carboxylate CAS No. 120723-06-0

methyl 2H-benzotriazole-4-carboxylate

Cat. No. B056510
CAS RN: 120723-06-0
M. Wt: 177.16 g/mol
InChI Key: DSQFYUWSAZEJBL-UHFFFAOYSA-N
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Description

Methyl 2H-benzotriazole-4-carboxylate is a chemical compound with the molecular formula C8H7N3O2 . It is also known by other names such as 1H-Benzotriazole-4-carboxylic acid methyl ester and Methyl 1H-benzo[d][1,2,3]triazole-7-carboxylate .


Synthesis Analysis

The synthesis of benzotriazole derivatives, including methyl 2H-benzotriazole-4-carboxylate, involves various methods. One approach involves the ring-opening of the five-membered cycle of benzotriazole in aryl 1H-1,2,3-benzotriazole-1-carbodithioates and the subsequent cyclization .


Molecular Structure Analysis

The molecular structure of methyl 2H-benzotriazole-4-carboxylate can be represented by the InChI string: InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11) . The compound has a molecular weight of 177.16 g/mol .


Chemical Reactions Analysis

Benzotriazole derivatives, including methyl 2H-benzotriazole-4-carboxylate, have been observed to interact with sodium hypochlorite in the tertiary treatment step of wastewater treatment plants, leading to the formation of chloromethyl-benzotriazoles .


Physical And Chemical Properties Analysis

Methyl 2H-benzotriazole-4-carboxylate has a molecular weight of 177.16 g/mol, an XLogP3-AA value of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 177.053826475 g/mol, a monoisotopic mass of 177.053826475 g/mol, a topological polar surface area of 67.9 Ų, a heavy atom count of 13, a formal charge of 0, and a complexity of 210 .

Scientific Research Applications

Heterocyclic Synthesis

Researchers have explored the compound’s utility in heterocyclic synthesis. It has been successfully applied to create six-membered nitrogen heterocycles, such as 2-vinylpiperidines. Additionally, it may find use in synthesizing pyrrolidine and piperidine alkaloids .

Coordination Chemistry

Benzotriazole derivatives serve as bifunctional ligands in coordination chemistry. For instance, benzotriazole-5-carboxylic acid has been used in the hydrothermal synthesis of coordination polymers. These materials exhibit intriguing structural properties and potential applications in catalysis and materials science .

Environmental Remediation

Advanced oxidation processes (AOPs) involving hydroxyl radicals (·OH) can effectively degrade benzotriazoles in water. In the case of our compound, ·OH initiates addition reactions, leading to transformation products. Notably, these products exhibit reduced toxicity compared to the parent compound. AOPs not only remove benzotriazoles from water but also mitigate their harmful effects on aquatic organisms .

Mechanism of Action

Target of Action

1H-Benzotriazole-4-carboxylic acid methyl ester, also known as methyl 1H-1,2,3-benzotriazole-4-carboxylate or methyl 2H-benzotriazole-4-carboxylate, is a type of benzotriazole (BT) compound . BTs are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, and more . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans .

Mode of Action

The degradation mechanisms of this compound in the aqueous phase are initiated by hydroxyl radicals (·OH) using a theoretical calculation method . Addition reactions are the main type of reactions of ·OH with this compound . The total rate constants for the reactions of this compound with ·OH at 298 K are significant, indicating that the compound readily reacts with ·OH .

Biochemical Pathways

7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2) are important transformation products of this compound . After successive reactions with ·OH, 1-P1 and 1-P2 can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) . These transformations are consistent with the product compositions detected in the experiments .

Pharmacokinetics

The degradation mechanisms and transformation products suggest that the compound undergoes significant changes in the presence of ·oh radicals .

Result of Action

The toxicity assessment indicated that the acute toxicity and chronic toxicity of the resulting transformation products are significantly reduced compared to the original compound as the degradation process progressed . Ultimately, these transformation products showed no harm to all three aquatic organisms (fish, daphnia, and green algae) .

Action Environment

The reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of this compound . This suggests that environmental factors such as temperature can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

methyl 2H-benzotriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQFYUWSAZEJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561383
Record name Methyl 2H-benzotriazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120723-06-0
Record name Methyl 2H-benzotriazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,2,3-benzotriazole-4-carboxylate
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